3-[1-(2-Phenylethyl)-1H-benzimidazol-2-yl]propylformamide
3-[1-(2-Phenylethyl)-1H-benzimidazol-2-yl]propylformamide
Brand Name:
Vulcanchem
CAS No.:
872433-19-7
VCID:
VC0353473
InChI:
InChI=1S/C19H21N3O/c23-15-20-13-6-11-19-21-17-9-4-5-10-18(17)22(19)14-12-16-7-2-1-3-8-16/h1-5,7-10,15H,6,11-14H2,(H,20,23)
SMILES:
C1=CC=C(C=C1)CCN2C3=CC=CC=C3N=C2CCCNC=O
Molecular Formula:
C19H21N3O
Molecular Weight:
307.4g/mol
3-[1-(2-Phenylethyl)-1H-benzimidazol-2-yl]propylformamide
CAS No.: 872433-19-7
Main Products
VCID: VC0353473
Molecular Formula: C19H21N3O
Molecular Weight: 307.4g/mol
CAS No. | 872433-19-7 |
---|---|
Product Name | 3-[1-(2-Phenylethyl)-1H-benzimidazol-2-yl]propylformamide |
Molecular Formula | C19H21N3O |
Molecular Weight | 307.4g/mol |
IUPAC Name | N-[3-[1-(2-phenylethyl)benzimidazol-2-yl]propyl]formamide |
Standard InChI | InChI=1S/C19H21N3O/c23-15-20-13-6-11-19-21-17-9-4-5-10-18(17)22(19)14-12-16-7-2-1-3-8-16/h1-5,7-10,15H,6,11-14H2,(H,20,23) |
Standard InChIKey | DGNQUSUNNYFJNG-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)CCN2C3=CC=CC=C3N=C2CCCNC=O |
Canonical SMILES | C1=CC=C(C=C1)CCN2C3=CC=CC=C3N=C2CCCNC=O |
Solubility | 46.1 [ug/mL] |
PubChem Compound | 2989110 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume